molecular formula C8H9F3N2O B13336534 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B13336534
M. Wt: 206.16 g/mol
InChI Key: RUPFYLCUQLXELL-UHFFFAOYSA-N
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Description

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a versatile chemical compound with a molecular formula of C8H9F3N2O and a molecular weight of 206.16 g/mol . This compound is known for its unique structure, which includes a trifluoroethyl group, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways The trifluoroethyl group may play a role in enhancing the compound’s stability and reactivity

Comparison with Similar Compounds

Similar Compounds

    5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)pyridin-2-one: A closely related compound with similar structural features.

    6-Methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one: Lacks the amino group but shares other structural elements.

Uniqueness

5-Amino-6-methyl-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is unique due to the presence of both an amino group and a trifluoroethyl group, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

5-amino-6-methyl-1-(2,2,2-trifluoroethyl)pyridin-2-one

InChI

InChI=1S/C8H9F3N2O/c1-5-6(12)2-3-7(14)13(5)4-8(9,10)11/h2-3H,4,12H2,1H3

InChI Key

RUPFYLCUQLXELL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=O)N1CC(F)(F)F)N

Origin of Product

United States

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